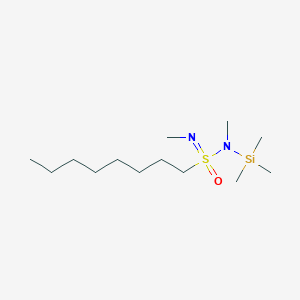
N,N'-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide typically involves the reaction of octane-1-sulfonimidoamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Trimethylsilyl chloride, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide involves its ability to act as a silylating agent. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur. This protection is achieved through the formation of a stable silyl ether or silyl amide bond, which can be removed under specific conditions to regenerate the original functional group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but lacks the octane-1-sulfonimidoamide moiety.
Trimethylsilyl chloride: Commonly used silylating agent but does not contain the dimethylamino group.
Uniqueness
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide is unique due to its combination of a trimethylsilyl group with an octane-1-sulfonimidoamide moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
89902-41-0 |
|---|---|
Molekularformel |
C13H32N2OSSi |
Molekulargewicht |
292.56 g/mol |
IUPAC-Name |
N-(N-methyl-S-octylsulfonimidoyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C13H32N2OSSi/c1-7-8-9-10-11-12-13-17(16,14-2)15(3)18(4,5)6/h7-13H2,1-6H3 |
InChI-Schlüssel |
JEGAAHVSFZMWPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=NC)(=O)N(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


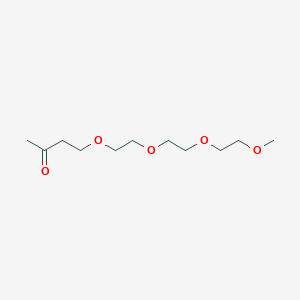
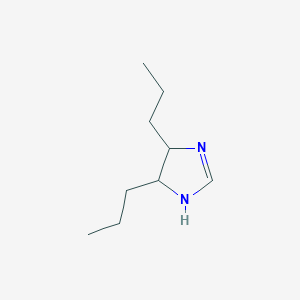
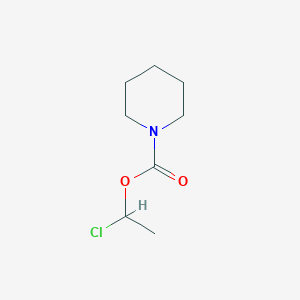
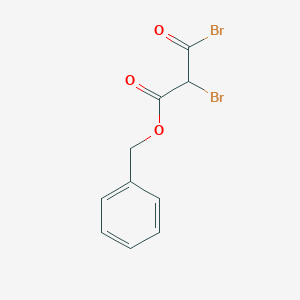
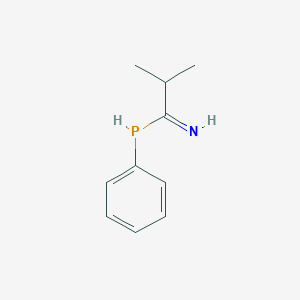
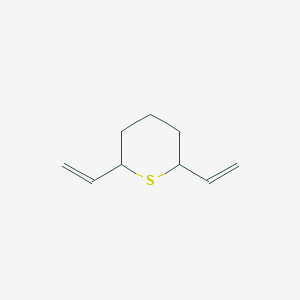
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
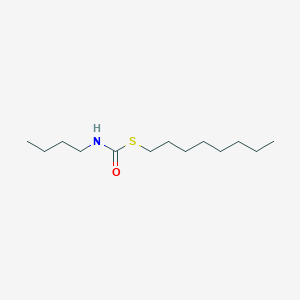
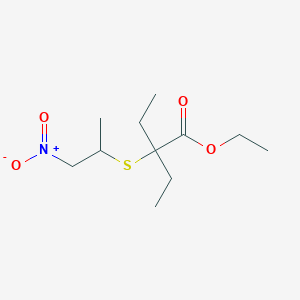
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
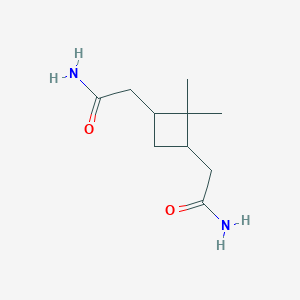
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
